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Lysine 4-nitroanilide

Cat. No.: B1675766
CAS No.: 6184-11-8
M. Wt: 266.30 g/mol
InChI Key: VUUNELJIFNFWJC-NSHDSACASA-N
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Description

Historical Context of Chromogenic Substrates in Enzymology

The study of enzyme kinetics and activity historically relied on methods that were often cumbersome and difficult to quantify. tandfonline.com Early enzymatic assays for proteases like plasmin used natural biological substrates such as casein or fibrin. tandfonline.com While relevant to the enzyme's biological function, these assays were challenging to standardize. tandfonline.com The quest for more straightforward and quantifiable methods led to the development of simple synthetic substrates, like lysine (B10760008) and arginine esters and amides. tandfonline.com

A significant breakthrough occurred with the introduction of chromogenic substrates. The core principle involves a substrate molecule composed of a specific recognition sequence (for an enzyme) linked to a chromophore (a color-producing group). hardydiagnostics.com Initially, the substrate is colorless. hardydiagnostics.com When the target enzyme recognizes and cleaves the substrate, the chromophore is released, resulting in a measurable color change. hardydiagnostics.com This concept was utilized in microbiology as early as the late 1940s with indicators in media like MacConkey agar (B569324) to differentiate bacteria based on metabolic activity. thermofisher.com

The application of this principle to enzymology, particularly for proteases, gained major traction in the early 1970s with the synthesis of chromogenic peptide substrates. nih.gov Scientists began to design and synthesize short peptide sequences that mimicked the natural cleavage sites of specific proteases, attaching them to a chromogenic reporter group like 4-nitroaniline (B120555). nih.govashpublications.org This "third generation" of synthetic substrates offered vast improvements in sensitivity and selectivity compared to the earlier, simpler ester or amide substrates. tandfonline.com The development of substrates for enzymes involved in the coagulation, fibrinolytic, and complement systems allowed for the creation of specific assays for research and clinical diagnostics. nih.gov This innovation paved the way for compounds like Lysine 4-nitroanilide, which provide a specific target for lysine-cleaving enzymes.

Significance of this compound in Protease and Peptidase Studies

This compound and its peptide derivatives are highly significant in the study of proteases that specifically cleave peptide bonds at the carboxyl side of lysine residues. researchgate.net The specificity is conferred by the lysine residue, which fits into the S1 binding pocket of target enzymes. The cleavage of the amide bond between the lysine and the 4-nitroaniline group releases the yellow chromophore, p-nitroaniline (or 4-nitroaniline). ontosight.ai The rate of formation of this colored product, which strongly absorbs light at a wavelength of 405-410 nm, is directly proportional to the enzymatic activity under specific conditions of temperature, pH, and substrate concentration. ontosight.aiontosight.ai

This direct, colorimetric readout enables researchers to perform continuous monitoring of enzyme activity, which is essential for detailed kinetic studies. ontosight.ai It allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov

This compound and its elongated peptide variants are used as substrates for a variety of important enzymes, including:

Plasmin: A crucial enzyme in the fibrinolytic system responsible for dissolving blood clots. Chromogenic substrates containing lysine, such as D-Valyl-L-Leucyl-L-Lysine 4-nitroanilide (S2251), are standard tools for assaying plasmin activity. ontosight.aicymitquimica.com

Trypsin: A well-characterized digestive serine protease that cleaves after lysine or arginine residues. This compound serves as a common substrate for measuring trypsin activity. ontosight.aiscielo.br

Kallikreins: A group of serine proteases involved in various physiological processes, including the regulation of blood pressure. Human tissue kallikrein has been shown to hydrolyze substrates like H-D-valyl-L-leucyl-L-lysine 4-nitroanilide. nih.gov

Other Proteases: Various other proteases with specificity for lysine residues, such as certain bacterial virulence factors like Protease IV from Pseudomonas aeruginosa, can also be assayed using these substrates. researchgate.net

The development of a diverse range of peptide 4-nitroanilides has been instrumental in mapping the substrate-binding sites of numerous proteases, helping to elucidate their specificity and function. nih.gov

Table 1: Physicochemical Properties of L-Lysine 4-nitroanilide

PropertyValueReference
Molecular Formula C₁₂H₁₈N₄O₃ nih.gov
Molecular Weight 268.31 g/mol nih.gov
IUPAC Name (2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide ontosight.ai
Appearance Solid
Color Yellow
Key Functional Groups Lysine, 4-nitroaniline ontosight.ai

Table 2: Research Findings on this compound Derivatives in Enzyme Assays

SubstrateTarget Enzyme(s)Detection Wavelength (nm)Research ApplicationReference
L-Lysine 4-nitroanilideTrypsin, Plasmin410General protease activity and kinetics ontosight.ai
D-Valyl-L-Leucyl-L-Lysine 4-nitroanilide (S2251)Plasmin405Fibrinolysis studies, thrombolytic therapy research ontosight.ai
N-Tosylglycyl-L-prolyl-L-lysine 4-nitroanilidePlasmin, Serine Proteases405Enzyme kinetics, fibrinogenolytic assays scielo.bragscientific.com
Nα-Acetyl-L-lysine 4-nitroanilideProteasesNot SpecifiedEnzyme inhibition studies, protein labeling chemimpex.com
N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA)PapainNot SpecifiedDetermination of catalytic parameters (kcat, Km) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N4O3 B1675766 Lysine 4-nitroanilide CAS No. 6184-11-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6184-11-8

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide

InChI

InChI=1S/C12H18N4O3/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19/h4-7,11H,1-3,8,13-14H2,(H,15,17)/t11-/m0/s1

InChI Key

VUUNELJIFNFWJC-NSHDSACASA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-]

Appearance

Solid powder

Other CAS No.

19826-45-0
6184-11-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lysine 4-nitroanilide
lysine 4-nitroanilide, (S)-isomer
lysyl-p-nitroanilide

Origin of Product

United States

Methodological Frameworks for Enzymatic Analysis with Lysine 4 Nitroanilide

Principles of Spectrophotometric Detection

Spectrophotometry is the cornerstone of assays involving Lysine (B10760008) 4-nitroanilide. The method's simplicity and sensitivity make it a widely adopted technique for monitoring enzyme kinetics.

Mechanisms of 4-Nitroaniline (B120555) Release and Quantification

The fundamental principle behind the use of Lysine 4-nitroanilide in enzymatic assays is the hydrolysis of the amide bond linking lysine to 4-nitroaniline. ontosight.ai This reaction is catalyzed by specific proteases, such as trypsin-like enzymes and plasmin, which recognize and cleave the peptide bond at the carboxyl side of the lysine residue. ontosight.ai The enzymatic reaction is as follows:

This compound + H₂O --(Enzyme)--> Lysine + 4-Nitroaniline

The product of this reaction, 4-nitroaniline (p-nitroaniline), is a chromophore, meaning it absorbs light in the visible spectrum, imparting a yellow color to the solution. taylorandfrancis.com The intensity of the color is directly proportional to the amount of 4-nitroaniline released, which in turn is a measure of the enzyme's activity. The concentration of the released 4-nitroaniline can be quantified by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer.

Optimization of Wavelength-Specific Absorbance Measurements

To accurately quantify the released 4-nitroaniline, it is crucial to measure its absorbance at the wavelength of maximum absorption (λmax). For 4-nitroaniline, the λmax is typically in the range of 405 nm to 410 nm. ontosight.aitaylorandfrancis.com The molar extinction coefficient (ε) of 4-nitroaniline at 405 nm is a critical parameter for converting absorbance values into the concentration of the product formed.

Several factors can influence the optimal wavelength for measurement, including the specific buffer conditions and the presence of other compounds in the assay mixture. Therefore, it is often recommended to determine the absorption spectrum of 4-nitroaniline under the specific experimental conditions to confirm the λmax. The lower cutoff wavelength for 4-nitroaniline is around 398 nm. jchps.com

Protocols for Enzyme Activity Quantification

Standardized protocols are essential for obtaining reproducible and comparable results in enzyme activity assays using this compound. These protocols can be broadly categorized into endpoint and continuous kinetic assays.

Standardized Endpoint and Continuous Kinetic Assays

Endpoint Assays: In an endpoint assay, the enzymatic reaction is allowed to proceed for a fixed period, after which the reaction is stopped, often by adding a chemical agent that denatures the enzyme or drastically changes the pH. patsnap.com The total amount of 4-nitroaniline produced is then measured. This method is straightforward and suitable for high-throughput screening of multiple samples simultaneously. patsnap.com

Continuous Kinetic Assays: Continuous kinetic assays involve monitoring the increase in absorbance of 4-nitroaniline in real-time throughout the reaction. patsnap.comsigmaaldrich.com This provides a continuous measure of the reaction rate (initial velocity) and offers more detailed information about the enzyme's kinetics. patsnap.com Kinetic assays are particularly valuable for studying the effects of inhibitors or activators on enzyme activity and for determining kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax). patsnap.com

Assay Type Description Advantages Disadvantages
Endpoint Assay Measures total product formed after a fixed time. patsnap.comSimple, cost-effective, high-throughput. patsnap.comProvides a single data point, less detailed kinetic information. patsnap.com
Continuous Kinetic Assay Monitors product formation in real-time. patsnap.comsigmaaldrich.comProvides detailed kinetic data (Vmax, Km), allows for the study of inhibitors/activators. patsnap.comMore complex setup, may require specialized equipment.

Reaction Condition Optimization: pH, Temperature, and Ionic Strength

The activity of enzymes is highly sensitive to the surrounding environment. Therefore, optimizing the reaction conditions is critical for accurate and reliable measurements.

pH: Every enzyme has an optimal pH at which it exhibits maximum activity. For enzymes that cleave this compound, the optimal pH can vary. For instance, the activity of Achromobacter lyticus protease with a lysine-specific substrate increases with pH, with a selected routine condition of pH 9.0. psu.edu In contrast, studies on trypsin-catalyzed hydrolysis of a similar substrate have been conducted across a wide pH range (3.13 to 9.76) to understand the ionization states of key active site residues. acs.org It is crucial to use a buffer system that can maintain a stable pH throughout the assay. acs.org

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. psu.eduthermofisher.com For example, a study on Achromobacter lyticus protease showed that temperatures between 50°C and 70°C resulted in non-linear reaction curves, indicating enzyme instability. psu.edu Therefore, maintaining a constant and optimal temperature is essential. Many enzymatic assays are conducted at a standard temperature, such as 37°C. sigmaaldrich.com

Ionic Strength: The ionic strength of the buffer can also affect enzyme activity by influencing the interactions between the enzyme and the substrate. acs.org The effect of ionic strength on the activity of kallikrein has been noted. Therefore, the concentration of salts in the buffer should be controlled and kept consistent across experiments.

Parameter Importance Example Finding
pH Affects enzyme structure and the charge of active site residues. thermofisher.comTrypsin's catalytic efficiency (kcat/KM) for a lysine-p-nitroanilide derivative is maximal at alkaline pH and decreases at lower pH values, dependent on pKa values of 6.75 and 4.10. acs.org
Temperature Influences the rate of reaction and enzyme stability. thermofisher.comFor Achromobacter lyticus protease, activity is maintained up to 40°C, but the enzyme is completely inactivated after 30 minutes at 60°C. psu.edu
Ionic Strength Can modulate enzyme-substrate binding and catalytic efficiency. acs.orgTrypsin kinetic studies are often conducted at a constant ionic strength (e.g., 0.1 M) to ensure consistent conditions. acs.org

Advanced Assay Formats

Beyond standard spectrophotometric assays, this compound and its derivatives can be incorporated into more advanced assay formats to enhance sensitivity or enable different detection modalities.

One such advanced format involves the use of fluorescent conjugated polyelectrolytes. In this "turn-on" sensor system, a cationic peptide substrate labeled with a p-nitroanilide quencher is used with an anionic conjugated polyelectrolyte. Enzymatic cleavage of the substrate releases the quencher, leading to an increase in the fluorescence of the polyelectrolyte. This method offers amplified sensitivity for detecting protease activity, even at nanomolar concentrations. nih.gov

Another advanced application is in the development of active-site titrants for serine proteases. Aprotinin (B3435010) derivatives, where the reactive site Lys15 is substituted with a lysine-4-nitroanilide, can be used. A specific protease will cleave the 4-nitroaniline, and in the process, become trapped in a stable complex with the aprotinin derivative. The amount of released 4-nitroaniline is equimolar to the amount of active enzyme, allowing for precise quantification. nih.gov

Furthermore, kinetic direct peptide reactivity assays (kDPRA) have been developed, which utilize a matrix of peptide depletion data over different reaction times and concentrations to derive kinetic rate constants. tandfonline.comresearchgate.net While often used with cysteine-containing peptides, the principles can be adapted for lysine-containing substrates to assess reactivity.

Solid-Phase Chromogenic Assay Development

Solid-phase assays utilizing this compound offer a robust method for detecting and quantifying enzyme activity, particularly for enzymes that are immobilized on a solid support. A notable application is in the detection of plasmin generated by a plasminogen activator bound to a nitrocellulose membrane.

In this type of assay, the plasminogen activator, such as streptokinase, is immobilized on the nitrocellulose surface. When incubated with plasminogen and a chromogenic substrate like H-D-valyl-leucyl-lysine-p-nitroanilide, the activator converts plasminogen to plasmin. The newly formed plasmin then cleaves the lysine-p-nitroanilide bond in the substrate. This cleavage releases para-nitroaniline, which can be derivatized in situ to form a colored product. Specifically, the released para-nitroaniline is converted to its diazonium salt and then coupled with N-1-napthylethylenediamine, resulting in an intense red diazoamino compound directly at the site of the immobilized plasminogen activator. nih.gov This method has proven effective for assaying streptokinase from crude bacterial supernatants and for identifying specific monoclonal antibodies that inhibit this enzymatic activation. nih.gov

Key Components of a Solid-Phase Chromogenic Assay for Plasmin:

ComponentFunction
Nitrocellulose Membrane Solid support for immobilizing the plasminogen activator.
Plasminogen Activator (e.g., Streptokinase) Enzyme that converts plasminogen to plasmin.
Plasminogen Inactive precursor that is converted to the active enzyme, plasmin.
H-D-valyl-leucyl-lysine-p-nitroanilide Chromogenic substrate cleaved by plasmin.
N-1-napthylethylenediamine Coupling agent for the derivatization of released p-nitroaniline.

This solid-phase approach provides a direct and localized visual detection of enzymatic activity, making it a valuable tool for screening and characterization studies.

Integration with Fluorescence-Based Detection Systems

The principles of using p-nitroanilide-labeled substrates can be extended to fluorescence-based detection systems, often resulting in enhanced sensitivity. These systems can operate on a "turn-on" or "turn-off" fluorescence mechanism.

In a "turn-on" system, a fluorescent conjugated polyelectrolyte (CPE) is used in conjunction with a p-nitroanilide-labeled peptide substrate. nih.gov The p-nitroanilide moiety can act as a quencher for the CPE's fluorescence. When an enzyme cleaves the substrate, the p-nitroanilide is released, leading to a disruption of the quenching effect and a subsequent increase in the fluorescence signal from the CPE. nih.gov This approach has been successfully used to sense peptidase and thrombin activity at nanomolar concentrations and allows for real-time kinetic measurements. nih.gov

Another strategy involves creating a molecular probe that contains both a chromogenic unit (p-nitroanilide) and a fluorogenic unit (e.g., 7-amino-4-methylcoumarin, AMC). mdpi.com For instance, a probe with L-phenylalanine p-nitroanilide and L-lysine 4-methylcoumaryl-7-amide linked by a succinic-acid spacer can be used to detect different proteases. mdpi.com The cleavage of the substrate can lead to the release of both p-nitroaniline (detectable by UV absorbance) and AMC (detectable by fluorescence emission). mdpi.com Interestingly, the kinetics of the release of these two reporters can differ depending on the enzyme, providing additional information about the enzymatic mechanism. mdpi.com

Comparison of Detection Modalities:

Detection MethodPrincipleAdvantage
Chromogenic (Absorbance) Measures the color change resulting from the release of p-nitroaniline.Simple, widely accessible instrumentation.
Fluorescence "Turn-On" Measures the increase in fluorescence upon release of the p-nitroanilide quencher from a CPE.High sensitivity, suitable for low enzyme concentrations. nih.gov
Dual Chromogenic/Fluorogenic A single probe releases both a chromogenic and a fluorogenic molecule.Provides multiple data points and can reveal complex enzyme kinetics. mdpi.com

The integration of this compound and its derivatives into fluorescence-based systems offers a significant improvement in detection limits and allows for more dynamic and detailed studies of enzyme activity.

Coupling with Mass Spectrometry for Product Identification

While chromogenic and fluorogenic assays are excellent for quantifying enzyme activity, mass spectrometry (MS) provides an unparalleled ability to identify the specific products of enzymatic cleavage. This is particularly important for confirming the cleavage site and identifying any unexpected modifications or side reactions.

In a typical workflow, an enzymatic reaction is carried out using a substrate like this compound or a more complex peptide containing this moiety. After the reaction, the mixture of products is analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS). acs.org This allows for the separation of the cleavage products from the unreacted substrate and other components of the reaction mixture. The mass-to-charge ratio of the ions detected by the mass spectrometer can then be used to definitively identify the resulting peptide fragments and the released p-nitroaniline. acs.orgspectroscopyonline.com

For example, in the study of trypsin inhibitors, the activity of trypsin is measured by its ability to hydrolyze a synthetic substrate. acs.orgspectroscopyonline.com While traditional methods rely on spectrophotometric measurement of the released p-nitroaniline, an electrospray ionization mass spectrometry (ESI-MS) based approach can directly monitor the concentration of the substrate and its hydrolysis products. spectroscopyonline.com This provides a more direct and often more accurate quantification, especially in complex matrices like food and feed samples. spectroscopyonline.com

Typical Steps in MS-Based Product Identification:

StepDescription
Enzymatic Reaction The enzyme is incubated with the this compound-containing substrate under appropriate conditions.
Sample Preparation The reaction may be stopped, and the sample is prepared for MS analysis (e.g., desalting, dilution).
LC-MS Analysis The reaction products are separated by liquid chromatography and then ionized and detected by the mass spectrometer.
Data Analysis The mass spectra are analyzed to identify the molecular weights of the products, confirming the expected cleavage and identifying any other modifications. researchgate.net

The coupling of enzymatic assays with mass spectrometry provides a powerful and comprehensive approach for studying enzyme function, offering both quantitative activity data and detailed structural information about the reaction products.

Enzyme Kinetic and Mechanistic Elucidation Via Lysine 4 Nitroanilide Substrates

Determination of Enzyme Kinetic Parameters

The use of Lysine (B10760008) 4-nitroanilide and its derivatives as substrates enables the detailed characterization of enzyme kinetic profiles through the lens of the Michaelis-Menten model. This model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum reaction velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).

Michaelis-Menten Constants (Kₘ)

The Michaelis-Menten constant, Kₘ, represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the affinity of an enzyme for its substrate; a lower Kₘ value generally signifies a higher affinity.

Studies utilizing derivatives of Lysine 4-nitroanilide have been instrumental in determining the Kₘ values for a variety of enzymes. For instance, the hydrolysis of N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) by trypsin has been extensively studied. The Kₘ for this reaction is pH-dependent, with a value of 0.512 mM at pH 6.94, which increases to 34.6 mM at a more acidic pH of 3.13. nih.gov This pH dependency reflects ionizations within the enzyme-substrate complex. nih.govbrandeis.edu

Other enzymes have also been characterized using similar substrates. Human plasmin, for example, exhibits a Kₘ of 0.40 ± 0.05 mM with the substrate NH₂-d-Val-Leu-Lys-p-nitroanilide. plos.org Interestingly, a smaller derivative of plasmin, known as microplasmin, shows a similar affinity with a Kₘ of 0.361 ± 0.017 mM for the same substrate. nih.gov A lysine aminopeptidase (B13392206) isolated from the yeast Kluyveromyces marxianus was found to have a Kₘ of 0.33 mM for L-lysine-p-nitroanilide. oup.comresearchgate.net Furthermore, leukotriene A4 hydrolase, which also displays aminopeptidase activity, has an apparent Kₘ of 156 µM for L-lysine-p-nitroanilide. researchgate.net

Table 1: Michaelis-Menten Constants (Kₘ) of Various Enzymes with this compound Derivatives

Enzyme Substrate Kₘ (mM) pH
Trypsin N-α-benzyloxycarbonyl-L-lysine p-nitroanilide 0.512 6.94
Trypsin N-α-benzyloxycarbonyl-L-lysine p-nitroanilide 34.6 3.13
Human Plasmin NH₂-d-Val-Leu-Lys-p-nitroanilide 0.40 7.4
Microplasmin NH₂-d-Val-Leu-Lys-p-nitroanilide 0.361 7.4
Kluyveromyces marxianus Lysine Aminopeptidase L-Lysine-p-nitroanilide 0.33 7.0
Leukotriene A4 Hydrolase L-Lysine-p-nitroanilide 0.156 Not Specified

Maximum Reaction Velocities (Vₘₐₓ)

The maximum reaction velocity, Vₘₐₓ, is the rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

For the lysine aminopeptidase from Kluyveromyces marxianus, the Vₘₐₓ for the hydrolysis of L-lysine-p-nitroanilide was determined to be 2.2 µmol min⁻¹ per milligram of protein. oup.comresearchgate.net In the case of leukotriene A4 hydrolase, the Vₘₐₓ for the same substrate was 50 nmol/min/mg. researchgate.net These values provide a measure of the intrinsic catalytic power of these enzymes under saturating substrate conditions.

Table 2: Maximum Reaction Velocities (Vₘₐₓ) of Enzymes with this compound Substrates

Enzyme Substrate Vₘₐₓ
Kluyveromyces marxianus Lysine Aminopeptidase L-Lysine-p-nitroanilide 2.2 µmol min⁻¹ mg⁻¹
Leukotriene A4 Hydrolase L-Lysine-p-nitroanilide 50 nmol min⁻¹ mg⁻¹

Catalytic Efficiency (k꜀ₐₜ) and Specificity Constants (k꜀ₐₜ/Kₘ)

The turnover number, k꜀ₐₜ, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. The ratio k꜀ₐₜ/Kₘ, known as the specificity constant or catalytic efficiency, is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing different substrates or enzymes. nih.gov

For the trypsin-catalyzed hydrolysis of Z-Lys-pNA, k꜀ₐₜ is equivalent to the acylation rate constant (k₂) and shows a maximal value of 0.517 s⁻¹ under optimal pH conditions. nih.gov The catalytic efficiency (k꜀ₐₜ/Kₘ) for this reaction is also pH-dependent, with a maximum value of 1391 M⁻¹s⁻¹ in the alkaline range. nih.gov

In the case of human plasmin hydrolyzing NH₂-d-Val-Leu-Lys-p-nitroanilide, the k꜀ₐₜ is 27.9 ± 0.3 s⁻¹, while microplasmin exhibits a slightly higher k꜀ₐₜ of 40.3 ± 3.3 s⁻¹. plos.orgnih.gov This results in a catalytic efficiency of approximately 7.86 x 10⁴ M⁻¹s⁻¹ for native plasmin and 1.12 x 10⁵ M⁻¹s⁻¹ for microplasmin, indicating that the smaller form is a slightly more efficient catalyst for this substrate.

Table 3: Catalytic Constants of Enzymes with this compound Derivatives

Enzyme Substrate k꜀ₐₜ (s⁻¹) k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) pH
Trypsin N-α-benzyloxycarbonyl-L-lysine p-nitroanilide 0.517 1391 Alkaline
Human Plasmin NH₂-d-Val-Leu-Lys-p-nitroanilide 27.9 7.86 x 10⁴ 7.4
Microplasmin NH₂-d-Val-Leu-Lys-p-nitroanilide 40.3 1.12 x 10⁵ 7.4

pH Dependence of Enzyme Catalysis

The catalytic activity of enzymes is profoundly influenced by pH. This is due to the fact that the ionization states of amino acid residues in the active site, as well as the substrate itself, can affect substrate binding and the catalytic steps. Studies using this compound derivatives across a range of pH values have provided deep insights into the roles of specific ionizable groups in the catalytic mechanism.

Characterization of Ionizable Groups in Enzyme Active Sites

The pH profiles of k꜀ₐₜ/Kₘ and k꜀ₐₜ can reveal the pKₐ values of critical ionizable groups in the free enzyme and the enzyme-substrate complex, respectively. For the trypsin-catalyzed hydrolysis of Z-Lys-pNA, the pH dependence of k꜀ₐₜ/Kₘ is governed by two pKₐ values: 6.75 ± 0.09 and 4.10 ± 0.13. nih.govbrandeis.edu These have been assigned to the active site histidine-57 and aspartate-189, respectively. nih.govbrandeis.edu Protonation of either of these residues leads to a loss of catalytic activity. nih.govbrandeis.edu

The pH dependence of k꜀ₐₜ (which equals k₂ in this case) is influenced by two pKₐ values of 4.81 ± 0.15 and 4.23 ± 0.19. nih.govbrandeis.edu The pKₐ of 4.23 is attributed to the ionization of aspartate-189 in the enzyme-substrate complex, while the pKₐ of 4.81 is assigned to the oxyanion of the tetrahedral intermediate formed during the acylation step. nih.govbrandeis.edu

The lysine aminopeptidase from Kluyveromyces marxianus displays an optimal pH of 7.0 for the hydrolysis of L-lysine-p-nitroanilide and is stable over a pH range of 4.0 to 8.0. oup.comresearchgate.netoup.com Cathepsin B activity, when measured with Z-Arg-Arg-pNA, is significantly enhanced at acidic pH (5.6) compared to physiological pH (7.4), highlighting the importance of the acidic lysosomal environment for its function. nih.gov

Table 4: pKₐ Values of Ionizable Groups in Trypsin Determined with Z-Lys-pNA

Parameter pKₐ₁ pKₐ₂ Assignment
k꜀ₐₜ/Kₘ 4.10 ± 0.13 6.75 ± 0.09 Aspartate-189, Histidine-57 (Free Enzyme)
k꜀ₐₜ (k₂) 4.23 ± 0.19 4.81 ± 0.15 Aspartate-189 (ES Complex), Oxyanion of Tetrahedral Intermediate
Deacylation (k₃) 6.41 ± 0.22 - Histidine-57 (Acyl-Enzyme)

Influence on Acylation and Deacylation Rates

The deacylation rate, k₃, also exhibits a pH dependence. For trypsin, the deacylation of the Z-Lys-acyl-enzyme intermediate is dependent on a single pKₐ of 6.41 ± 0.22, which is attributed to the active site histidine-57. brandeis.edu Interestingly, the ionization state of aspartate-189 does not appear to significantly affect the deacylation rate. brandeis.edu This detailed understanding of the pH-dependent modulation of acylation and deacylation rates is crucial for a complete picture of the enzyme's catalytic cycle.

Postulation of Catalytic Mechanisms

The use of chromogenic substrates like this compound and its derivatives is instrumental in elucidating the catalytic mechanisms of proteases. The hydrolysis of the amide bond in these substrates releases p-nitroaniline, a yellow-colored compound that can be monitored spectrophotometrically, allowing for continuous kinetic analysis. nih.govontosight.ai This approach provides detailed insights into the sequence of events during catalysis, including the roles of specific active site residues and the formation of transient intermediates.

A prime example is the study of serine proteases such as trypsin. acs.org The catalytic mechanism of these enzymes involves a "catalytic triad" of amino acid residues: histidine, serine, and aspartate. acs.org Detailed kinetic analysis of the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-L-lysine p-nitroanilide across a range of pH values has helped to dissect the roles of these residues. acs.org The pH dependence of the kinetic parameters (kcat/KM and kcat) reveals the pKa values of ionizable groups in the free enzyme and in the enzyme-substrate complex that are crucial for catalysis. acs.org

E + S ⇌ ES: The enzyme (E) and substrate (S) reversibly bind to form the Michaelis complex (ES). acs.org

ES → THI: A nucleophilic attack by the active site serine on the substrate's carbonyl carbon forms a tetrahedral intermediate (THI). acs.org

THI → ES': The tetrahedral intermediate collapses, leading to the formation of an acyl-enzyme intermediate (ES') and the release of the first product (P1), which in this case is p-nitroaniline. acs.org

ES' + H₂O → E + P₂: The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme (E) and releasing the second product (P2), the N-terminal lysine part of the original substrate. acs.org

This detailed understanding, derived from kinetic data with this compound, allows for the postulation of a comprehensive catalytic cycle, highlighting the essential chemical steps and the roles of key amino acid residues. acs.org

Substrate Specificity Profiling

Comparative Analysis with Diverse Aminoacyl- and Peptidyl-Nitroanilides

This compound is a key tool in profiling the substrate specificity of proteases, particularly when used in comparative analyses alongside other aminoacyl- and peptidyl-nitroanilides. By measuring and comparing the rates at which an enzyme hydrolyzes a panel of these substrates, researchers can delineate the enzyme's preferences for amino acids at specific positions relative to the scissile bond.

Enzymes exhibit a wide range of specificities. For example, some aminopeptidases from lactic acid bacteria show a strong preference for lysyl-derivatives over other p-nitroanilide substrates. massey.ac.nz One such aminopeptidase was found to hydrolyze lysyl-, arginyl-, and leucyl-p-nitroanilide derivatives effectively but had minimal activity with other p-nitroanilide substrates. massey.ac.nz In contrast, studies on an aminopeptidase from psychrotrophic bacteria revealed the highest activity with L-Leucine p-nitroanilide, followed by alanyl- and methionyl-p-nitroanilides, with no measurable hydrolysis of Lys-pNA or Arg-pNA. koreascience.kr

Similarly, Implantation Serine Proteinase 1 (ISP1) demonstrates trypsin-like specificity, hydrolyzing substrates with Arginine or Lysine at the P1 position. plos.org However, its activity varies significantly with different peptide sequences preceding the lysine. For instance, it hydrolyzes N-Benzoyl-isoleucine-phenylalanine-lysine p-nitroanilide (IFK-pNA) but shows no activity with H-D-valine-leucine-lysine p-nitroanilide (VLK-pNA) or N(p-tosyl)-glycine-proline-lysine p-nitroanilide (GPK-pNA). plos.org This indicates that residues beyond the P1 position significantly influence substrate recognition and catalysis.

The table below presents comparative data on the substrate specificity of different enzymes using various p-nitroanilide substrates, illustrating how such analyses reveal distinct enzymatic preferences.

Enzyme/SourcePreferred Substrate(s)Poorly/Non-Hydrolyzed Substrate(s)Finding
Aminopeptidase (Lactococcus lactis) massey.ac.nzLysyl-p-nitroanilide, Argininyl-p-nitroanilide, Leucyl-p-nitroanilideOther pNA substratesDemonstrates a preference for basic and large hydrophobic residues.
Implantation Serine Proteinase 1 (ISP1) plos.orgN-Benzoyl-isoleucine-phenylalanine-lysine p-nitroanilide (IFK-pNA)H-D-valine-leucine-lysine p-nitroanilide (VLK-pNA), Alanine p-nitroanilide (A-pNA)Shows trypsin-like specificity (Lys/Arg at P1) but is highly influenced by the preceding amino acid sequence. plos.org
Acylpeptide Hydrolase (APEH-3Ss) plos.orgN-acetyl-L-pNA, N-acetyl-A-pNA, N-acetyl-F-pNAL-pNA, A-pNA, F-pNAActivity is strictly dependent on an N-acetylated amino acid, confirming its identity as a true acylpeptide hydrolase. plos.org
Aminopeptidase (Cabbage Leaves) znaturforsch.comPhenylalanine-p-nitroanilide (Phe-p-NA), Leucine-p-NAAlanine-p-nitroanilide (Ala-p-NA), Proline-p-NAExhibits a strong preference for substrates with aromatic and large hydrophobic side chains. znaturforsch.com

These comparative studies are crucial for classifying proteases, understanding their physiological roles, and designing specific substrates and inhibitors. plos.orgucsf.edu

Structural Determinants for Enzyme Substrate Recognition

The specificity of an enzyme for a substrate like this compound is dictated by the precise three-dimensional architecture of its active site, particularly the substrate-binding pocket. nih.gov For proteases that cleave after a lysine residue, the S1 subsite is a key structural determinant. acs.orgnih.gov

In trypsin and trypsin-like serine proteases, the S1 pocket is typically deep and contains a negatively charged aspartic acid residue (Asp-189) at its base. acs.org This aspartate residue forms a salt bridge with the positively charged ε-amino group of the lysine side chain of the substrate, anchoring it in the correct orientation for catalysis. acs.org This charge complementarity is a primary reason for trypsin's strong preference for cleaving after basic amino acids like lysine and arginine. acs.org The binding of the substrate's lysine side chain to Asp-189 is a critical event in substrate recognition and the formation of the enzyme-substrate complex. acs.org

Modeling studies of peptides within the active site of enzymes like the human rhinovirus-14 3C protease have been used to investigate how the p-nitroanilide group itself fits and is recognized. nih.gov The structural determinants for recognition are not limited to the amino acid side chain but also involve interactions with the peptide backbone and the chromogenic leaving group. nih.govnih.gov

The table below summarizes key structural features and residues involved in the recognition of lysine-containing substrates in representative enzymes.

EnzymeKey Structural Feature/ResidueRole in Recognition
Trypsin Aspartate-189 in S1 pocket acs.orgForms an ion pair with the positively charged lysine side chain, ensuring specificity for basic residues. acs.org
Trypsin Histidine-57 acs.orgA neutral imidazole (B134444) group is required for optimal binding of some substrates and inhibitors. acs.org
S1 Family Proteases Composition of side chains in the S1 binding pocket nih.govDetermines the physicochemical properties (charge, polarity, size) of the pocket, thereby dictating P1 substrate specificity. nih.gov
Homocitrate Synthase Active site plasticity (e.g., Arg-43, His-103) nih.govAllows the enzyme to accommodate and distinguish between the substrate (2-oxoglutarate) and the feedback inhibitor (L-lysine) through conformational changes. nih.gov

Understanding these structural determinants is fundamental for predicting enzyme specificity and for the rational design of novel substrates and potent, selective inhibitors. nih.gov

Applications in the Study of Specific Proteolytic Enzymes

Serine Protease Characterization

Serine proteases are a large family of enzymes characterized by a serine residue in their active site. They play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Lysine (B10760008) 4-nitroanilide and its derivatives are instrumental in characterizing the activity and specificity of several key serine proteases.

Trypsin, a well-characterized serine protease, specifically cleaves peptide bonds at the carboxyl side of lysine and arginine residues. Due to this specificity, various derivatives of lysine 4-nitroanilide serve as effective substrates for assaying trypsin and trypsin-like enzyme activity. The enzymatic cleavage of these substrates releases p-nitroaniline, resulting in a color change that can be measured to determine enzyme kinetics. scbt.com

For instance, Nα-benzyloxycarbonyl-L-lysine p-nitroanilide has been used in detailed kinetic analyses of trypsin catalysis. acs.org Studies using this substrate have helped to elucidate the pH dependence of trypsin activity, revealing pKa values for key active site residues like histidine-57 and aspartate-189. acs.org Furthermore, research at low temperatures with Nα-carbobenzoxy-L-lysine 4-nitroanilide has provided insights into the enzyme's conformational changes and isomerization during catalysis. nih.gov The investigation of tripeptidyl-p-nitroanilide substrates has further refined the understanding of the substrate-binding sites of trypsin. nih.gov

Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving blood clots. It is generated from its inactive zymogen, plasminogen, by plasminogen activators. Chromogenic substrates containing lysine are vital for studying this system. practical-haemostasis.com Specifically, H-D-Val-Leu-Lys-p-nitroanilide is a commonly used substrate to measure plasmin activity and to assay the activity of plasminogen activators like tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). nih.govfrontiersin.org

The activation of plasminogen to plasmin can be monitored by coupling the reaction to the hydrolysis of this chromogenic substrate. frontiersin.org This method is sensitive enough to detect nanogram amounts of activators and has been adapted for solid-phase assays, allowing for the simultaneous immunological and biochemical identification of plasminogen activators. nih.gov These assays are critical for understanding the regulation of fibrinolysis and for the development of therapeutic agents that modulate this pathway. nih.gov

This compound and related compounds are also employed in the study of other significant serine peptidases. Human tissue kallikrein (hK1), for example, has been studied using substrates like D-valyl-L-leucyl-L-lysine 4-nitroanilide. nih.gov Kinetic studies with this substrate have revealed complex enzymatic behavior, including substrate activation at higher concentrations. nih.govresearchgate.net Furthermore, the hydrolysis of related arginine-containing p-nitroanilide substrates by hK1 has been used to investigate the inhibitory effects of compounds like 4-aminobenzamidine (B1203292) and 4-nitroaniline (B120555) itself, providing insights into the enzyme's active site and secondary binding sites. nih.gov

A novel viral protease from the blotched snakehead virus, which utilizes a serine/lysine catalytic dyad, represents another class of serine proteases where lysine-containing substrates are relevant for characterization. nih.gov Additionally, a lysine-specific protease isolated from Pseudomonas aeruginosa has been identified as a serine protease with a highly restricted specificity for lysine residues, making this compound a suitable substrate for its characterization. nih.gov

Aminopeptidase (B13392206) Research

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. This compound is a key substrate for the identification and characterization of aminopeptidases with a preference for lysine residues. scbt.com

L-lysine p-nitroanilide is a valuable tool for studying the specificity and kinetics of lysine aminopeptidases from a wide range of biological sources. Researchers have used this substrate to identify and purify lysine aminopeptidases from various organisms, including yeast, bacteria, and insects.

For example, a lysine aminopeptidase was purified from the yeast Kluyveromyces marxianus, and its kinetic parameters, including the Michaelis constant (Km) and maximum velocity (Vmax) for L-lysine-p-nitroanilide, were determined. nih.gov Similarly, a hydrolase that cleaves lysyl-p-nitroanilide was purified from the cytoplasm of Lactococcus lactis subsp. cremoris AM2. nih.gov In the study of plant enzymes, zymogram analysis using leucine-p-nitroanilide as a substrate revealed multiple isoforms of leucyl aminopeptidase in potato tubers, with the major isoform also showing activity towards lysine-p-nitroanilide. researchgate.net

This compound is instrumental in investigating the substrate specificity and regulatory mechanisms of aminopeptidases. By comparing the hydrolysis rates of different aminoacyl-p-nitroanilides, researchers can determine the substrate preference of a particular enzyme.

A novel lysine-specific aminopeptidase (KAP) was identified and characterized, showing a high preference for N-terminal lysine residues. nih.gov The enzyme's kinetic parameters were determined using a lysine-p-nitroanilide substrate, and its sensitivity to various inhibitors helped to distinguish it from other known aminopeptidases. nih.govresearchgate.net Studies on a leucine (B10760876) aminopeptidase involved molecular docking simulations with L-leucine-4-nitroanilide to identify key binding sites, which were then investigated through site-directed mutagenesis to understand their role in substrate binding and enzymatic activity. nih.gov

Interactive Data Table: Kinetic Parameters of Enzymes with this compound and Related Substrates

EnzymeSubstrateKm (mM)Vmax or kcatSource Organism/System
TrypsinNα-benzyloxycarbonyl-L-lysine p-nitroanilide0.394 (at pH 9.05)0.182 µM s⁻¹ (Vm)Bovine Pancreas
Human Tissue KallikreinD-valyl-L-leucyl-L-arginine p-nitroanilide0.01248.4 min⁻¹ (kcat)Human
Lysine AminopeptidaseL-lysine-p-nitroanilide0.332.2 mM min⁻¹ (Vmax)Kluyveromyces marxianus
Lysine-specific Aminopeptidase (KAP)Lys-βNA0.3330.7 nmol/min/mg protein (Vmax)Rat
Leucyl AminopeptidaseLeucine-p-nitroanilide0.04831.56 mM/min (Vmax)Solanum tuberosum

Investigations of Other Peptidases (e.g., Cysteine Peptidases with 4-nitroanilide derivatives)

While serine proteases like trypsin are well-known for their activity on lysine-containing substrates, cysteine peptidases also represent a significant class of enzymes that can be studied using 4-nitroanilide derivatives. These enzymes, characterized by a cysteine residue in their active site, are involved in a myriad of physiological and pathological processes.

One notable example is the lysine-specific cysteine protease (Kgp) from the bacterium Porphyromonas gingivalis, a key pathogen in chronic periodontitis. researchgate.netuniprot.orgnii.ac.jpresearchgate.net This enzyme, also known as Lys-gingipain, exhibits a strong preference for cleaving peptide bonds on the C-terminal side of lysine residues. uniprot.org Researchers have utilized lysine-p-nitroanilide derivatives to assay the activity of Kgp. For instance, the amidolytic activity of Kgp has been assessed using Z-lysine-p-nitroanilide (Z-Lys-pNA) as a substrate, where the release of p-nitroaniline is monitored at 405 nm. nih.gov This allows for the characterization of the enzyme's basic kinetic properties and its inhibition by various compounds. The proteolytic activity of the gingipains, including Kgp, is a major virulence factor for P. gingivalis. nih.govfrontiersin.org

Furthermore, studies on other cysteine proteases, such as cathepsins, have employed similar strategies, often using fluorogenic substrates with lysine residues to enhance sensitivity. For example, cathepsin B, a lysosomal cysteine protease, has been studied using substrates like Z-Nle-Lys-Arg-AMC, where AMC (7-amino-4-methylcoumarin) is a fluorescent leaving group. While not a nitroanilide, the principle of using a specific amino acid sequence to target the enzyme's active site and a reporter group for detection remains the same. The data from such studies provide insights into the substrate specificity and catalytic efficiency of these enzymes.

The table below summarizes the application of lysine-containing chromogenic and fluorogenic substrates in the study of various cysteine peptidases.

EnzymeSubstratePurpose of Study
Lys-gingipain (Kgp)Z-Lysine-p-nitroanilide (Z-Lys-pNA)To measure the amidolytic activity of the enzyme. nih.gov
Lys-gingipain (Kgp)N-(p-tosyl)-Gly-Pro-Lys 4-nitroanilide (GPK-NA)To determine whole-cell Lys-specific proteolytic activity.
Cathepsin BZ-Nle-Lys-Arg-AMCTo determine kinetic parameters (kcat and Km) and assess enzyme activity. nih.gov
Arginine-specific gingipains (Rgp)N-α-benzoyl-dl-arginine-p-nitroanilide (BApNA)To measure Arg-X protease activity. nih.gov

This table is for illustrative purposes and includes related substrates to demonstrate the scope of application in studying cysteine peptidases.

Studies of Hydrolases beyond Proteases (e.g., Hint, an AMP-Lysine Hydrolase)

The utility of the 4-nitroanilide moiety extends beyond the study of peptidases to other classes of hydrolases. A significant example is the investigation of the Histidine Triad Nucleotide-binding protein 1 (Hint1), which functions as an AMP-lysine hydrolase. This enzyme cleaves the phosphoramidate (B1195095) bond between adenosine (B11128) monophosphate (AMP) and the ε-amino group of a lysine residue, a post-translational modification implicated in cellular regulation.

To facilitate the study of Hint1 kinetics, a novel chromogenic substrate, adenosine 5′-O-p-nitrophenylphosphoramidate (AMP-pNA), was synthesized. In this substrate, the lysine residue is replaced by p-nitroaniline. The enzymatic cleavage of the P-N bond by Hint1 releases p-nitroaniline, allowing for a continuous spectrophotometric assay of enzyme activity. This tool has been instrumental in characterizing the biochemical properties of rabbit Hint1.

Kinetic studies revealed that while AMP-pNA is a convenient substrate, its catalytic efficiency is lower compared to a more biologically relevant substrate, AMP-N-ε-(N-Boc-lysinamide). This is reflected in a significantly higher Michaelis constant (Km) and a lower catalytic rate constant (kcat) for AMP-pNA, suggesting that the enzyme has a lower affinity for and turns over the synthetic substrate more slowly. This is likely due to the bulky and less flexible p-nitroaniline group compared to the natural lysinamide side chain.

The availability of the AMP-pNA substrate has also enabled the characterization of Hint1 inhibitors. By measuring the enzymatic activity in the presence of varying concentrations of potential inhibitors, their inhibitory constants (Ki) can be determined. For example, the inhibition of rabbit Hint1 has been studied with sulfamoyl adenosine and N-ethylsulfamoyl adenosine.

Below are interactive data tables summarizing the kinetic parameters of rabbit Hint1 with different substrates and the inhibition constants for specific inhibitors.

Kinetic Parameters of Rabbit Hint1 with Various Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
AMP-p-nitroanilide (AMP-pNA)1300.002318
AMP-N-ε-(N-Boc-lysinamide)0.470.23490,000

Inhibition of Rabbit Hint1 by Novel Inhibitors

InhibitorKi (µM)
Sulfamoyl adenosine130
N-ethylsulfamoyl adenosine10

Lysine 4 Nitroanilide in Inhibitor Discovery and Enzyme Modulation

Mechanistic Analysis of Enzyme Inhibition

Once a potential inhibitor has been identified, Lysine (B10760008) 4-nitroanilide can be a crucial tool for elucidating the inhibitor's mechanism of action against a target protease. This involves detailed kinetic studies to determine the type of inhibition and the inhibitor's potency.

Enzyme inhibitors can be classified based on how they interact with the enzyme and substrate. The primary types are competitive, non-competitive, uncompetitive, and mixed inhibition. These can be distinguished by measuring the reaction rate at varying concentrations of both the substrate (Lysine 4-nitroanilide) and the inhibitor.

A common method for this analysis is the creation of a Lineweaver-Burk plot (also known as a double reciprocal plot), where the inverse of the reaction velocity (1/V) is plotted against the inverse of the substrate concentration (1/[S]). wikipedia.orgmedschoolcoach.comyoutube.com The pattern of lines generated in the absence and presence of different inhibitor concentrations reveals the inhibition type. 2minutemedicine.com

Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate. On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax is unchanged), but the x-intercept differs (apparent Km increases). wikipedia.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not affect the Km. The lines on the plot intersect on the x-axis. researchgate.net

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km proportionally. The lines on the plot are parallel. researchgate.net

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km. The lines on the plot intersect at a point that is not on either axis. researchgate.net

Below is a table summarizing the expected changes in kinetic parameters for different inhibition types when using this compound as the substrate.

Inhibition TypeBinds ToEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive Free Enzyme (Active Site)UnchangedIncreasesLines intersect at the Y-axis
Non-competitive Free Enzyme or ES Complex (Allosteric Site)DecreasesUnchangedLines intersect at the X-axis
Uncompetitive ES Complex OnlyDecreasesDecreasesParallel lines
Mixed Free Enzyme or ES Complex (Allosteric Site)DecreasesIncreases or DecreasesLines intersect off-axes

This table provides a generalized summary of how different types of inhibitors affect kinetic parameters and their representation on a Lineweaver-Burk plot.

The potency of an inhibitor is quantified by its dissociation constant, Ki, which represents the concentration of inhibitor required to produce half-maximum inhibition. nih.gov A lower Ki value signifies a more potent inhibitor. For mixed inhibitors, two constants are relevant: Ki (for binding to the free enzyme) and Ki' (for binding to the enzyme-substrate complex).

One graphical method to determine Ki is the Dixon plot , where the inverse of the reaction velocity (1/V) is plotted against the inhibitor concentration ([I]) at several fixed substrate concentrations. scielo.brnih.gov For a competitive inhibitor, the lines will intersect at a point where the y-coordinate gives 1/Vmax and the x-coordinate gives -Ki. nih.gov

For competitive inhibitors, the Ki can also be calculated from the IC50 value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation , provided the substrate concentration and the Michaelis constant (Km) of the substrate are known. nih.gov

The following table shows example Ki values for various inhibitors against trypsin-like proteases, determined using chromogenic substrates similar to this compound.

InhibitorEnzyme TargetSubstrate UsedKi Value (µM)Inhibition Type
BenzamidineTrypsin-like protease from A. gemmatalisL-BApNA11.2Competitive
BerenilTrypsin-like protease from A. gemmatalisL-BApNA71.3Competitive
SKTITrypsin-like protease from A. gemmatalisL-BApNA0.091 x 10-3Competitive
SBBITrypsin-like protease from A. gemmatalisL-BApNA0.280 x 10-3Competitive

Data adapted from a study on protease inhibitors for Anticarsia gemmatalis, demonstrating the determination of Ki values. scielo.br L-BApNA (Nα-Benzoyl-L-arginine 4-nitroanilide) is a chromogenic substrate analogous to this compound.

High Throughput Screening Hts Methodologies Utilizing Lysine 4 Nitroanilide

Development of Automated Assay Platforms for Compound Libraries

The development of automated assay platforms is fundamental to leveraging Lysine (B10760008) 4-nitroanilide in the screening of extensive compound libraries. These platforms integrate robotics, liquid handling devices, and detectors to increase throughput and ensure reproducibility, which is superior to manual methods. bmglabtech.comnih.gov A typical automated system for an assay using Lysine 4-nitroanilide involves several key components that manage the entire screening process, from sample preparation to data acquisition. bmglabtech.comnyu.edu

The process begins with the preparation of compound libraries, which can contain tens of thousands to millions of individual molecules. symeres.com An automated liquid handling platform, such as the Agilent Bravo or Hamilton Microlab STAR, is used to dispense precise, low-volume amounts of each compound from the library into high-density microplates (e.g., 384- or 1536-well formats). nyu.eduresearchgate.net Subsequently, the system adds the target enzyme (e.g., a lysine-specific protease) and the this compound substrate to each well. After a defined incubation period, a microplate reader measures the absorbance of the liberated 4-nitroaniline (B120555) at a specific wavelength (typically around 405 nm).

This high level of automation facilitates the screening of large libraries to identify "hits"—compounds that alter the enzyme's activity. bmglabtech.com The data generated is then processed by specialized software to identify active compounds and exclude false positives, providing a starting point for further investigation in the drug discovery pipeline. bmglabtech.comresearchgate.net

Table 1: Key Components of an Automated HTS Platform for this compound Assays

ComponentFunctionExample Instruments
Robotic Arm Transports microplates between different stations (e.g., dispenser, incubator, reader).PHERAstar FSX integrated workstations bmglabtech.com
Liquid Handler Accurately dispenses compounds, reagents, and the this compound substrate.Agilent Bravo, Hamilton Microlab STAR nyu.eduresearchgate.net
Incubator Maintains optimal temperature and humidity for the enzymatic reaction.Automated, environmentally controlled units
Microplate Reader Measures the colorimetric signal produced by the cleavage of this compound.PerkinElmer EnVision, BMG LABTECH plate readers bmglabtech.comnih.gov
Control Software Integrates and schedules all automated processes and manages data acquisition.User-friendly graphical user interfaces nih.govresearchgate.net

Strategies for Enhancing Throughput and Miniaturization

A primary driver in the evolution of HTS is the continuous effort to increase throughput while reducing costs. Miniaturization and automation are the core strategies to achieve this. nuvisan.com Transitioning assays from the standard 96-well microplate to higher-density 384-well and 1536-well formats is a key aspect of this strategy. nih.gov

Assay miniaturization offers several significant advantages:

Reduced Reagent Consumption : Higher-density plates require smaller volumes of valuable reagents, such as the target enzyme and library compounds, leading to substantial cost savings. gbo.com

Conservation of Samples : Precious and limited samples can be tested against a larger number of compounds. gbo.com

Increased Productivity : Processing fewer plates for the same number of data points saves on labor and time, especially when integrated with automation. gbo.com

Improved Data Quality : Miniaturization allows for more replicates and controls to be included on each plate, enhancing the statistical power and reliability of the screening results. gbo.com

This compound-based assays are well-suited for miniaturization because their simple, colorimetric endpoint can be accurately detected in low-volume formats by sensitive microplate readers. nih.gov However, moving to smaller volumes presents challenges, such as liquid handling accuracy, evaporation, and potential interference from compounds at higher concentrations. Careful assay optimization, including buffer conditions and reagent stability, is crucial for a successful transition to high-density formats. nuvisan.com

Table 2: Comparison of Microplate Formats in HTS

Feature96-Well Plate384-Well Plate1536-Well Plate
Typical Well Volume 100-200 µL20-80 µL2-10 µL
Throughput Low to MediumHighUltra-High
Reagent Cost per Well HighestModerateLowest
Automation Friendliness StandardHighVery High

Applications in Directed Evolution and Protein Engineering

Directed evolution is a powerful technique used to engineer proteins with novel or improved functions by mimicking the process of natural selection in the laboratory. whiterose.ac.uk This process involves generating large libraries of protein variants through mutagenesis, followed by high-throughput screening to identify variants with the desired properties. nih.gov

This compound serves as an excellent substrate for the high-throughput screening phase of directed evolution campaigns aimed at improving lysine-specific proteases or creating novel enzymes. The workflow typically involves:

Library Generation : Random or site-directed mutagenesis is used to create a diverse library of genes encoding variants of the target enzyme.

Expression : The gene library is expressed in a suitable host, such as E. coli, with each cell or colony producing a unique enzyme variant.

High-Throughput Screening : The enzyme variants are arrayed in microplates. This compound is added, and the rate of color development is measured. This allows for the rapid identification of variants with enhanced catalytic activity, altered substrate specificity, or improved stability. whiterose.ac.uk

Iteration : Genes from the top-performing variants are isolated, subjected to further rounds of diversification, and re-screened, progressively improving the protein's function. whiterose.ac.uk

This iterative cycle of diversification and selection is critically dependent on the availability of a robust and sensitive HTS assay. The simple and direct colorimetric signal produced from this compound cleavage makes it ideal for screening the thousands or millions of variants generated in a directed evolution experiment. whiterose.ac.uk This approach has been instrumental in engineering enzymes for various industrial and therapeutic applications. nih.gov Furthermore, methods for incorporating non-natural lysine derivatives into proteins rely on engineered enzymes, whose activity and specificity can be characterized using such HTS assays. plos.orgnih.gov

Biosensor Development for Metabolite Screening (e.g., Lysine)

Genetically encoded biosensors are engineered molecules, often proteins, that produce a detectable signal in response to the concentration of a specific metabolite. They are invaluable tools in metabolic engineering and for screening large libraries of microbial strains for improved production of valuable chemicals. nih.gov

Recently, significant effort has gone into developing lysine biosensors in organisms like E. coli to dynamically regulate the production of lysine-derived compounds such as cadaverine (B124047). nih.govnih.gov The development of these biosensors requires screening libraries of sensor variants to identify those with optimal characteristics, such as a high dynamic range and specific response to lysine.

A high-throughput screening assay is essential for this optimization process. While many existing lysine biosensors use fluorescent proteins as reporters, an enzymatic reporter that cleaves this compound could be employed. In such a system, the biosensor would link the intracellular lysine concentration to the expression of an enzyme that, when provided with the substrate, generates a colorimetric signal. This would enable the rapid screening of thousands of biosensor variants in microplates to find those with the desired performance.

Research has shown that strategies like introducing key point mutations and modifying promoters can significantly improve biosensor performance, increasing the dynamic range and response to lysine. nih.govnih.gov For example, one optimized lysine biosensor in E. coli demonstrated a detection range of up to 200 mM. nih.gov Using this biosensor to dynamically regulate the metabolic pathway led to a 48.10% increase in cadaverine production. nih.gov

Table 3: Performance Enhancement of a Lysine Biosensor in E. coli

Optimization StrategyKey ImprovementResult
Point Mutations in Transporter Protein Enhanced lysine response and dynamic range.Significant improvement in sensor performance. nih.gov
Promoter Engineering Increased the maximum detection threshold.Response threshold improved to 200 mM lysine. nih.gov
Pathway Integration Dynamically regulated cadaverine biosynthesis.48.10% increase in production titre. nih.gov

An exploration of the chemical compound this compound reveals a landscape rich with innovation, particularly in the development of its derivatives and analogs for advanced research. These molecules serve as critical tools in enzymology, providing chromogenic substrates essential for studying protease activity. This article delves into the nuanced world of N-α-substituted and peptidic derivatives, the chemical strategies employed in their synthesis, and the structure-activity relationship studies that guide the development of next-generation research tools.

Future Directions and Emerging Avenues in Lysine 4 Nitroanilide Research

Discovery of Novel Enzyme Targets and Biological Pathways

The utility of Lysine (B10760008) 4-nitroanilide as a substrate is expanding beyond its traditional use for studying known proteases. Researchers are now looking to employ it as a probe to identify and characterize novel enzymes in complex biological systems and to investigate newly elucidated metabolic pathways where lysine metabolism is central.

One promising area is the exploration of enzymes involved in lysine biosynthetic and catabolic pathways. Bacteria and plants synthesize lysine via the diaminopimelate (DAP) pathway, while fungi and certain thermophiles use the α-aminoadipate (AAA) pathway. nih.govnih.gov These pathways contain numerous enzymes whose activities and substrate specificities are not fully understood. nih.govnih.govresearchgate.net Lysine 4-nitroanilide and its derivatives could be used in high-throughput screening campaigns to identify enzymes within these pathways that exhibit secondary hydrolytic activities or to characterize their substrate tolerance.

Furthermore, the catabolism of lysine in plants and animals, primarily through the saccharopine pathway, presents another set of enzymatic targets. creative-proteomics.comfrontiersin.org This pathway involves enzymes like lysine-ketoglutarate reductase and saccharopine dehydrogenase, which could be investigated for promiscuous or secondary activities using a panel of lysine-mimicking substrates, including this compound. frontiersin.org

Post-translational modifications of lysine, such as acetylation and methylation, are critical in regulating gene expression and protein function. nih.govresearchgate.netnih.gov The enzymes responsible for these modifications, lysine acetyltransferases (KATs) and lysine methyltransferases (KMTs), as well as the "eraser" enzymes like histone deacetylases (HDACs) and lysine demethylases (KDMs), are major targets for drug discovery. nih.govuchicago.edu While this compound is not a direct substrate for these enzymes, its scaffold could be modified to create novel probes for discovering or characterizing enzymes with deacylating or other hydrolytic activities that act on modified lysine residues. For instance, a recently identified pathway, lysine β-hydroxybutyrylation, is regulated by the acyltransferase p300 and removed by HDAC1 and HDAC2, highlighting a continuous discovery of new lysine-related modifications and their corresponding enzymes. uchicago.edu

Potential Enzyme ClassRelevant Biological PathwayRationale for Investigation
Novel Aminopeptidases/ProteasesGeneral Protein Turnover, PathogenesisScreening microbial or environmental metagenomes for new enzymes with unique specificities.
Diaminopimelate (DAP) Pathway EnzymesLysine Biosynthesis (Bacteria, Plants)Characterizing substrate promiscuity or identifying secondary hydrolytic activities. nih.govnih.govresearchgate.net
Saccharopine Pathway EnzymesLysine Catabolism (Plants, Animals)Investigating enzymes like LKR/SDH for novel catalytic functions. frontiersin.org
Lysine Modification "Eraser" EnzymesEpigenetics, Signal TransductionDeveloping derivatized substrates to probe for deacylase or similar hydrolytic activities. nih.govuchicago.edu

Refinement of Spectrophotometric and Hybrid Assay Technologies

The chromogenic nature of this compound is the foundation of its utility in spectrophotometric assays. The release of 4-nitroaniline (B120555) upon enzymatic cleavage provides a simple, continuous, and robust method for measuring enzyme kinetics. ru.nl However, future research is focused on enhancing the sensitivity, specificity, and throughput of these assays.

Improvements in spectrophotometric methods may involve optimizing reaction conditions, such as pH and temperature, to maximize the signal-to-noise ratio, as has been studied for other lysine quantification methods. researchgate.netbohrium.com For instance, studies on the ninhydrin-based lysine assay show that factors like the solvent (e.g., using dimethyl sulfoxide) and pH can significantly affect the optical density of the colored product. researchgate.net Similar systematic optimization for this compound assays could yield higher sensitivity.

The development of hybrid assay technologies represents a significant leap forward. These methods combine the convenience of the chromogenic substrate with the superior analytical power of other techniques.

Mass Spectrometry (MS)-Based Assays : Coupling the enzymatic reaction with mass spectrometry allows for direct and highly specific detection of both the product (4-nitroaniline) and the remaining substrate. This approach is less susceptible to interference from colored compounds in the sample and can be used to multiplex assays by using mass-tagged substrates. nih.gov

High-Throughput Screening (HTS) Platforms : Miniaturizing and automating the this compound assay in microplate formats enables high-throughput screening of large compound libraries for enzyme inhibitors or for discovering new enzymes. nih.gov

Coupled-Enzyme Assays : In cases where the target enzyme does not directly cleave this compound, a coupled-enzyme system can be designed. The product of the first enzymatic reaction becomes the substrate for a second, reporter enzyme that does cleave the chromogenic substrate, thereby creating an indirect but measurable signal. nih.gov

These advanced assay formats will allow for more complex biological questions to be addressed, moving beyond simple kinetic characterization to large-scale inhibitor screening and systems-level enzyme analysis.

Assay TechnologyPrincipleKey Advantages for Refinement
Optimized SpectrophotometryDirect measurement of 4-nitroaniline absorbance after enzymatic cleavage. ru.nlIncreased sensitivity and reduced background through systematic optimization of buffer, pH, and solvent conditions. researchgate.net
Hybrid MS-Based AssaysEnzymatic reaction followed by mass spectrometric detection of substrate and/or product.High specificity, circumvents optical interference, allows for multiplexing. nih.gov
High-Throughput Screening (HTS)Automation and miniaturization of the spectrophotometric assay in multi-well plates.Enables rapid screening of thousands of potential inhibitors or enzyme variants.
Coupled-Enzyme SystemsThe product of a primary, non-reporter reaction is converted by a secondary enzyme that cleaves this compound.Expands the range of target enzymes that can be studied using the chromogenic substrate. nih.gov

Q & A

Q. What is the role of lysine 4-nitroanilide in enzyme kinetic assays, and how is its cleavage quantified experimentally?

this compound is a chromogenic substrate widely used to study amidolytic activity in proteases like plasmin and serine proteases. Upon enzymatic cleavage, the 4-nitroaniline moiety is released, producing a measurable absorbance increase at 405 nm. Methodologically, researchers prepare reaction mixtures with controlled substrate concentrations (e.g., 0.1–2.0 mM) in Tris buffer (pH 7.0–8.0) and monitor kinetic activity spectrophotometrically. Vmax and Km values are derived from Michaelis-Menten plots .

Q. What are the optimal reaction conditions (pH, temperature, buffer) for assays using this compound?

Studies indicate optimal activity in Tris buffer (pH 7.8), where Vmax values reach ~9.01 × 10⁶ (arbitrary units) for plasmin-like enzymes. Temperature stability varies by enzyme: for example, assays with trypsin-like proteases are typically conducted at 37°C. Deviations in pH (e.g., <7.0 or >8.6) reduce cleavage efficiency due to altered enzyme conformation or substrate protonation .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data (e.g., inconsistent Vmax) when using this compound across studies?

Contradictions often arise from methodological variability:

  • Buffer composition : Ionic strength differences (e.g., Tris vs. phosphate buffers) alter enzyme-substrate interactions.
  • Substrate purity : Impurities in commercial batches (e.g., <95% purity) skew absorbance measurements.
  • Instrument calibration : Spectrophotometer drift or improper wavelength alignment. To mitigate these, standardize protocols using internally validated substrate batches and include positive controls (e.g., purified trypsin) .

Q. What experimental designs are recommended to investigate non-Michaelis-Menten kinetics observed with this compound?

Non-linear kinetics may indicate substrate inhibition or allosteric regulation. Approaches include:

  • Substrate titration : Test concentrations beyond 2.0 mM to identify inhibition thresholds.
  • Pre-steady-state kinetics : Use stopped-flow spectrophotometry to capture initial burst phases.
  • Competitive inhibition assays : Co-incubate with inhibitors (e.g., aprotinin) to dissect binding mechanisms. Data should be analyzed using Hill coefficients or the Cheng-Prusoff equation for inhibition constants .

Q. How can researchers design experiments to distinguish this compound specificity between homologous proteases (e.g., plasmin vs. thrombin)?

  • Inhibitor panels : Use protease-specific inhibitors (e.g., ε-aminocaproic acid for plasmin).
  • pH profiling : Thrombin shows reduced activity above pH 8.0, while plasmin remains active.
  • Mutagenesis studies : Compare cleavage efficiency with enzyme variants (e.g., plasmin S741A). Cross-validate results with alternative substrates (e.g., D-Val-Leu-Lys 4-nitroanilide) .

Q. What statistical methods are appropriate for normalizing this compound assay data affected by high background noise?

  • Blank subtraction : Measure absorbance of substrate-free controls at each timepoint.
  • Error propagation analysis : Calculate uncertainties in Vmax using the standard deviation of triplicate runs.
  • ANOVA or t-tests : Compare treatment groups (e.g., inhibitor vs. control) with Bonferroni correction for multiple comparisons. Raw data should be archived in repositories like Chemotion for transparency .

Q. How can researchers validate this compound-based proteolytic activity in complex biological matrices (e.g., plasma)?

  • Depletion assays : Pre-treat samples with immunodepletion columns to remove interfering proteins.
  • Spike-recovery experiments : Add known quantities of purified enzyme to assess matrix effects.
  • Parallel LC-MS/MS analysis : Confirm cleavage specificity by identifying liberated 4-nitroaniline via mass spectrometry .

Methodological Guidelines for Data Interpretation

Q. How should researchers address discrepancies between this compound assays and in vivo activity profiles?

In vitro assays may lack physiological cofactors (e.g., calcium ions for metalloproteases). Solutions include:

  • Supplementation studies : Add cofactors to reaction mixtures.
  • Cell-based assays : Compare results with transfected cell lines expressing the target enzyme.
  • Molecular dynamics simulations : Model substrate-enzyme interactions under simulated in vivo conditions .

Q. What computational tools can enhance the interpretation of this compound kinetic data?

  • Enzyme Kinetics Module (SigmaPlot) : Fit data to non-linear models (e.g., substrate inhibition).
  • PyMol : Visualize substrate binding pockets to rationalize kinetic differences.
  • NFDI4Chem repositories : Access published datasets for benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.